N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a polycyclic molecule that may be related to various heterocyclic compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of reagents that can facilitate the formation of the desired ring structures. For example, the synthesis of 3-substituted aminoimidazo[1,5-a]pyridine derivatives was achieved by cyclodesulfurization of N'-substituted-N-(2-pyridylmethyl)thioureas with dicyclohexylcarbodiimide (DCCD) . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one described is characterized by the presence of multiple ring systems, which may include pyridine, imidazole, and furan rings. These structures are often analyzed using techniques such as 1H NMR spectral analysis to determine the position of substituents and the overall molecular conformation .
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions, including cyclization and ring cleavage. For instance, the reaction of N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride resulted in ring cleavage followed by a 1,2,4-oxadiazole-forming ring closure . Such reactions are crucial for the synthesis of complex molecules and can be influenced by the choice of reagents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's potential use as a pharmaceutical agent. The compound PHA-543,613, for example, has been characterized by rapid brain penetration and high oral bioavailability in rats, which are desirable properties for a drug candidate aimed at treating cognitive deficits in schizophrenia .
Scientific Research Applications
Chemical Synthesis and Modifications
The compound is involved in the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, indicating its relevance in developing treatments against protozoal infections. The synthesis involves complex chemical reactions starting from furan derivatives, highlighting the compound's role in generating new chemical entities with potential pharmacological applications (Ismail et al., 2004).
Binding Affinity Studies
Research on peptides like pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin demonstrates the compound's utility in studying DNA binding affinities. These studies offer insights into how modifications of the compound can influence binding to DNA sequences, essential for understanding gene expression regulation and designing gene-targeted therapies (Wade, Mrksich, & Dervan, 1992).
Metabolic and Detoxification Pathways
Investigations into the metabolism of related heterocyclic aromatic amines by human liver microsomes shed light on the metabolic pathways that could involve N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide. Understanding these pathways is crucial for assessing the compound's safety profile and its potential metabolic interactions within biological systems (Zhao, Murray, Davies, Boobis, & Gooderham, 1994).
Applications in Heterocyclic Chemistry
The compound also plays a role in the development of heterocyclic compounds with potential pharmacological activities. Studies on the synthesis and reactivity of related structures pave the way for discovering new drugs and understanding the chemical basis of their activities (El’chaninov & Aleksandrov, 2017).
Pharmaceutical Research
Further research focuses on minimizing unwanted metabolic alterations by modifying the compound's structure, which is essential for developing more stable and effective pharmaceutical agents. Such studies are foundational for drug discovery, emphasizing the importance of structural modifications in enhancing drug properties (Linton et al., 2011).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic properties .
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-16(21-9-3-2-6-15(21)20-12)17(22)19-11-18(23,13-7-8-13)14-5-4-10-24-14/h2-6,9-10,13,23H,7-8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOFLFRQCBIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3CC3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide |
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